
6-Iodo-2-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylquinazoline typically involves the iodination of 2-methylquinazoline. One common method is the reaction of 2-methylquinazoline with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 6-position of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly oxidizing agents is preferred in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodo-2-methylquinazoline undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: MCPBA, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Organometallic reagents, halogen exchange reagents, polar aprotic solvents.
Major Products Formed:
- Quinazoline N-oxides
- Reduced quinazoline derivatives
- Substituted quinazoline derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Iodo-2-methylquinazoline involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-methylquinazoline
- 6-Chloro-2-methylquinazoline
- 6-Fluoro-2-methylquinazoline
Comparison: 6-Iodo-2-methylquinazoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative often exhibits higher reactivity in substitution reactions and may have different pharmacokinetic properties .
Eigenschaften
Molekularformel |
C9H7IN2 |
|---|---|
Molekulargewicht |
270.07 g/mol |
IUPAC-Name |
6-iodo-2-methylquinazoline |
InChI |
InChI=1S/C9H7IN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3 |
InChI-Schlüssel |
BPAQAPRVFPJRFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2C=C(C=CC2=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)

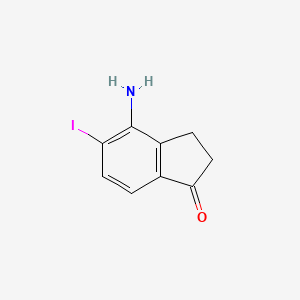
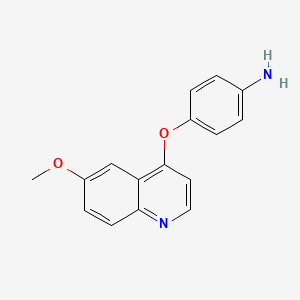
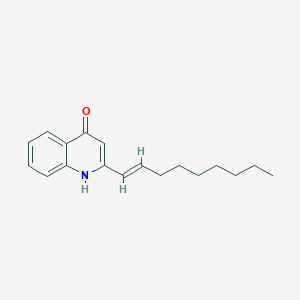
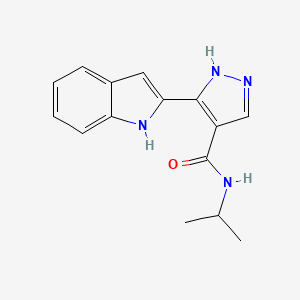
![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
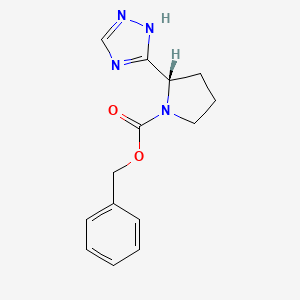
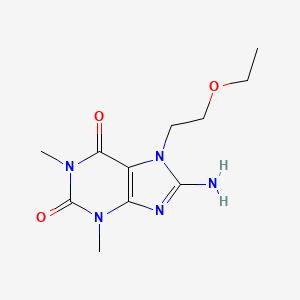

![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)


